The synthesis of biapenem involves several key steps that typically include the formation of the bicyclic structure and the introduction of functional groups necessary for its antibiotic activity. The technical details of the synthesis may vary slightly depending on the specific method employed, but generally, it can be synthesized through a multi-step process involving:
The precise methodologies can include techniques such as microwave-assisted synthesis or solid-phase synthesis to improve yields and reduce reaction times .
Biapenem has a molecular formula of and a molar mass of approximately 350.39 g/mol . Its structure features:
The three-dimensional structure can be represented using various chemical visualization tools, which highlight the arrangement of atoms and functional groups critical for its mechanism of action .
Biapenem undergoes several chemical reactions, particularly with beta-lactamases, which are enzymes produced by bacteria to confer resistance against beta-lactam antibiotics. Key reactions include:
Biapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
Biapenem exhibits distinct physical and chemical properties:
Relevant data on melting point, boiling point, and spectral properties can be found in specific chemical databases like PubChem or DrugBank .
Biapenem is primarily used in clinical settings for treating severe infections caused by multi-drug resistant bacteria. Its applications include:
Research continues into optimizing biapenem's efficacy against resistant strains and exploring potential new applications in combination therapies with other antibiotics .
Biapenem, a carbapenem-class β-lactam antibiotic, exerts its bactericidal activity by irreversibly inhibiting penicillin-binding proteins (PBPs)—essential enzymes responsible for the final stages of bacterial cell wall biosynthesis. PBPs facilitate cross-linking of peptidoglycan strands through transpeptidase activity, which confers structural integrity to the cell wall. Biapenem’s β-lactam ring acts as a structural mimic of the D-alanyl-D-alanine terminus of peptidoglycan precursors, allowing it to acylate the active-site serine residue of PBPs. This acylation prevents the formation of peptide bridges between glycan chains, leading to defective cell wall synthesis, osmotic instability, and cell lysis [1] [7] [9].
Structurally, biapenem features a trans-configured C5–C6 bond and a C-6 α-hydroxyethyl group, which enhances its affinity for a broad spectrum of PBPs across Gram-positive and Gram-negative bacteria. For instance, in Escherichia coli, it primarily targets PBP-2, while in Staphylococcus aureus, it binds with high affinity to PBP-1, PBP-2, and PBP-4. This broad targeting capability underpins its efficacy against multidrug-resistant pathogens, including extended-spectrum β-lactamase (ESBL)-producing strains [4] [7]. Unlike earlier carbapenems (e.g., imipenem), biapenem’s 1β-methyl substituent confers stability against renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with cilastatin and ensuring sustained therapeutic concentrations in tissues [1] [4].
Table 1: Structural Determinants of Biapenem Affinity for PBPs
Structural Feature | Role in PBP Binding | Biological Impact |
---|---|---|
β-lactam ring | Covalent acylation of active-site serine in PBPs | Irreversible inhibition of transpeptidase activity |
C-6 α-hydroxyethyl group | Optimal spatial orientation for PBP active-site docking | Enhanced binding to PBP-2 (E. coli) and PBP-1/2/4 (S. aureus) |
1β-methyl substituent | Steric shielding of the β-lactam ring from DHP-I hydrolysis | Extended in vivo half-life; no cilastatin co-administration needed |
C-2 pyrrolidine-thioether | Hydrophobic interactions with PBP subpockets | Broad-spectrum activity against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) |
Biapenem’s resilience against hydrolysis by serine-β-lactamases (SBLs) stems from strategic structural modifications that impede enzyme recognition and catalysis. The trans configuration at C5–C6 and the C-6 (R)-hydroxyethyl group sterically hinder nucleophilic attack by SBLs (Classes A, C, and D) on the β-lactam ring. Additionally, the C-2 side chain—a pyrazolotriazolium thioether moiety—induces electronic perturbations that reduce the ring’s susceptibility to acylation by SBLs. This dual steric-electronic shielding allows biapenem to evade degradation by common resistance enzymes like TEM, SHV, and CTX-M variants [4] [10].
Notably, biapenem exhibits lower affinity for Ambler Class C (AmpC) β-lactamases due to its compact molecular footprint, which limits enzyme-substrate complementarity. Kinetic studies demonstrate that biapenem’s hydrolysis rate by AmpC is 10-fold slower than that of cephalosporins like ceftazidime. Furthermore, the 1β-methyl group minimizes interactions with oxacillinase (OXA)-type carbapenemases, prevalent in Acinetobacter baumannii, by disrupting the water-mediated deacylation step essential for these enzymes [4] [7]. However, biapenem remains vulnerable to metallo-β-lactamases (MBLs), which employ zinc-mediated hydrolysis rather than serine-dependent mechanisms (discussed in Section 1.3) [3] [5].
Metallo-β-lactamases (MBLs), particularly subclass B2 enzymes, pose a significant threat to biapenem’s efficacy due to their zinc-dependent hydrolysis mechanism. B2 MBLs (e.g., CphA from Aeromonas hydrophila) are monozinc enzymes that preferentially hydrolyze carbapenems over other β-lactams. The catalytic cycle begins with biapenem’s β-lactam carbonyl oxygen coordinating to the active-site zinc ion (Zn²⁺), which polarizes the carbonyl bond and facilitates nucleophilic attack by a zinc-bound hydroxide. Unlike SBLs, MBLs do not form covalent intermediates; instead, hydrolysis proceeds via a single transition state with near-concerted nucleophilic addition and ring opening [3] [6] [10].
Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that Asp-120 in CphA acts as a general base, activating the water nucleophile rather than His-118 as previously hypothesized. Proton transfer to Asp-120 disrupts its coordination to Zn²⁺, enabling the negatively charged nitrogen leaving group (N4) of biapenem to occupy the vacant zinc coordination site. This electrophilic stabilization of N4 avoids a high-energy tetrahedral intermediate, reducing the activation energy to ∼14 kcal/mol [6] [10].
Post-hydrolysis, biapenem undergoes a unique rearrangement: the C-6 hydroxyethyl group rotates around the C5–C6 bond, enabling intramolecular nucleophilic attack by O62 on C3. This forms a bicyclic Δ1-imine product (6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-6-yl derivative), which remains tightly bound to B2 MBLs as a competitive inhibitor (Kᵢ ≈ 0.2 µM). In subclass B1/B3 MBLs (e.g., NDM-1, L1), hydrolysis yields linear Δ2-enamine products due to divergent active-site topologies [3] [6] [8].
Table 2: Biapenem Hydrolysis Across MBL Subclasses
MBL Subclass | Zinc Stoichiometry | Catalytic Residues | Biapenem Hydrolysis Product | Inhibition by Bicyclic Product |
---|---|---|---|---|
B1 (e.g., NDM-1) | Dizinc | His116, His118, His196 (Zn1); Asp120, Cys221, His263 (Zn2) | Linear Δ2-enamine | Weak (Kᵢ > 50 µM) |
B2 (e.g., CphA) | Monozinc | His118, His196, Asp120 (Zn) | Bicyclic Δ1-imine | Strong (Kᵢ ≈ 0.2 µM) |
B3 (e.g., L1) | Dizinc | His116, His118, His196 (Zn1); His121, Asp120, His263 (Zn2) | Linear Δ1-imine with (2S)-stereochemistry | Moderate (Kᵢ ≈ 10 µM) |
Compound Names Mentioned: Biapenem, Imipenem, Meropenem, Doripenem, Ertapenem, Tebipenem, Panipenem, Cefoxitin, Cefmetazole, Ceftazidime, Aztreonam.
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